2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one
Description
2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole-triazine scaffold with a thioxo (C=S) group at position 2 and a methyl substituent at position 6. Its synthesis typically involves cyclization of 5-aminopyrazole derivatives with reagents like ethoxycarbonyl isothiocyanate, followed by functionalization steps .
Properties
Molecular Formula |
C6H6N4OS |
|---|---|
Molecular Weight |
182.21 g/mol |
IUPAC Name |
8-methyl-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-7-10-4(3)8-5(12)9-6(10)11/h2,7H,1H3,(H,9,11,12) |
InChI Key |
KQAAMYPYVJHIQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNN2C1=NC(=S)NC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-amino-5-methylpyrazole with carbon disulfide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The resulting intermediate undergoes cyclization to form the desired pyrazolo[1,5-A][1,3,5]triazinone structure .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form a dihydro derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The methyl group at the 8-position can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions that can be carried out under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups at the 8-position .
Scientific Research Applications
2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors. It is being investigated for its ability to modulate biological pathways and its potential therapeutic applications.
Medicine: Preliminary studies suggest that the compound may have anticancer, antimicrobial, and anti-inflammatory properties. Further research is needed to fully understand its pharmacological potential and mechanism of action.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ in substituents and oxidation states, which significantly influence their biological and chemical profiles:
| Compound Name | Substituents (Positions) | Key Structural Features |
|---|---|---|
| Target Compound | 8-CH₃, 2-S | Thioxo group, methyl at C8 |
| MH4b1 (2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine) | 7-CH₃, 4-aryl, 2-SCH₂CH₃ | Ethylthio group, aryl substitution |
| 8-Isopropyl-2-thioxo analog (CAS 1453186-94-1) | 8-isopropyl, 2-S | Bulkier isopropyl group at C8 |
| 2-(Dichloromethyl)-4,7-diaryl derivatives (e.g., 3ab, 3ac) | 2-CCl₂, 4/7-aryl | Dichloromethyl, aromatic substituents |
| 4-Phenethylthio-2-phenyl derivative (Dolzhenko et al.) | 2-Ph, 4-SCH₂CH₂Ph | Phenyl and phenethylthio groups |
Key Observations :
- Methyl or isopropyl substituents at position 8 modulate steric bulk and lipophilicity, impacting membrane permeability .
- Dichloromethyl or aryl groups at positions 4/7 (e.g., 3ab, 3ac) introduce electron-withdrawing effects, altering reactivity and anticancer activity .
Key Observations :
- Microwave-assisted synthesis (target compound) offers superior efficiency and reduced byproduct formation compared to traditional methods .
- Dichloromethyl derivatives involve hazardous reagents (e.g., POCl₃), limiting practicality .
Physical Properties
| Compound | Molecular Weight | Melting Point (°C) | LogP | Solubility |
|---|---|---|---|---|
| Target Compound | 210.26 | Not reported | ~1.5* | Low (organic solvents) |
| MH4b1 | 284.36 | 112 | 3.2 | Insoluble in water |
| 3aa (Dichloromethyl analog) | 231.1 | 108–110 | 2.8 | Soluble in DMSO |
| 8-Isopropyl analog | 210.26 | Not reported | ~2.1* | Low (similar to target) |
*Estimated based on structural analogs .
Key Observations :
- Higher molecular weight and aryl substituents (e.g., MH4b1) correlate with increased LogP and reduced aqueous solubility .
- Dichloromethyl derivatives exhibit moderate solubility in polar aprotic solvents due to electron-withdrawing groups .
Key Observations :
Biological Activity
2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Common Synthesis Steps:
- Formation of the Pyrazole Ring: Utilizing 5-aminopyrazole as a precursor.
- Thiazole Incorporation: Introducing sulfur-containing moieties to enhance biological activity.
- Cyclization: Employing cyclization techniques to form the triazine structure.
Biological Activity
The compound exhibits a range of biological activities that have been documented in various studies.
Anticancer Activity
Research has shown that this compound demonstrates significant anticancer properties. In vitro studies indicate its effectiveness against several cancer cell lines.
Table 1: Anticancer Activity Data
IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases and pathways associated with tumor growth and proliferation. Notably, it has been shown to inhibit c-Met kinase activity, which is crucial for cancer cell survival and proliferation.
Case Studies
Several studies have explored the biological effects of this compound in detail:
- Study on HepG2 Cells : A study reported that this compound inhibited HepG2 cell proliferation with an IC50 value significantly lower than that of standard treatments like crizotinib .
- Caspase Activation : Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways. The study measured caspase 3/7 activity as a biomarker for apoptosis and found significant increases upon treatment with this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
